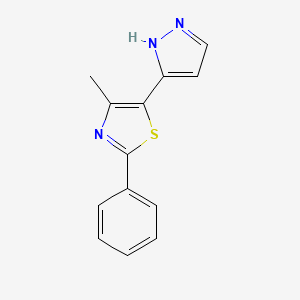
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, also known as BP-DGU, is a synthetic compound that has been studied for its potential use in scientific research. BP-DGU belongs to the class of compounds known as ureas, which are widely used in medicinal and chemical research due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Benzofuran Derivatives and Biological Activity
Benzofuran derivatives, including 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, have been extensively studied for their diverse biological activities. These compounds are ubiquitous in nature and have shown potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them significant in the field of medicinal chemistry. Benzofuran compounds have the potential to serve as natural drug lead compounds due to their strong biological activities and potential applications in pharmaceuticals. Novel synthetic methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran derivatives with high yields and fewer side reactions (Miao et al., 2019).
Urea Derivatives in Drug Design
Urea derivatives, including 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, play a critical role in drug design due to their unique hydrogen binding capabilities. These compounds are incorporated in small molecules displaying a broad range of bioactivities, significantly impacting the modulation of selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The importance of urea in medicinal chemistry is underscored by its ability to engage in drug-target interactions, making urea derivatives valuable modulators of biological targets (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(11-15-12-14-7-4-5-9-17(14)26-15)21-20(23)22-16-8-6-10-18(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLMKXUJYGKOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

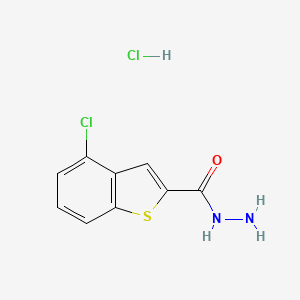
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)
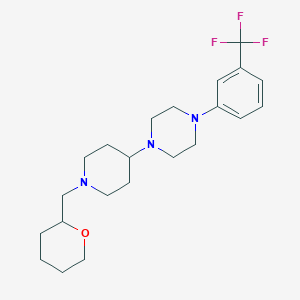
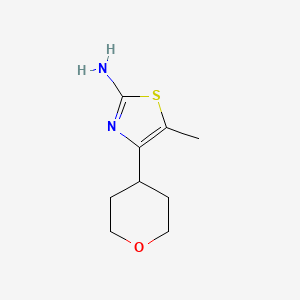
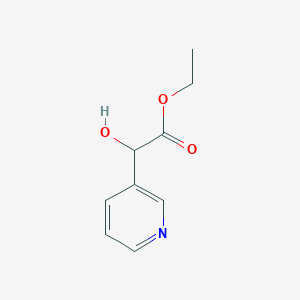
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
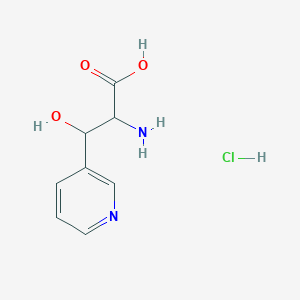
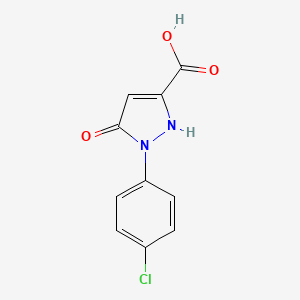
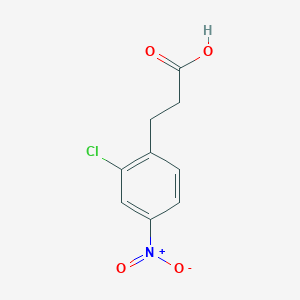
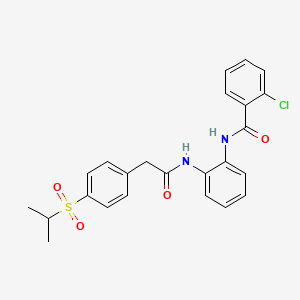
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
